6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid
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Description
Pyridine derivatives are a broad class of compounds that are widely used in the pharmaceutical industry and other fields due to their diverse biological activities .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the condensation of substituted 2-aminopyridines with various reagents . For example, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be determined using various spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, including cross-coupling reactions with aryl bromides, alkylation reactions with alkyl halides, and more .Scientific Research Applications
Synthesis and Structural Analysis
6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid and its derivatives have been extensively studied for their unique structural features, which are pivotal in the synthesis of complex organic compounds. For instance, research has demonstrated the synthesis of spiro compounds, including those with pyridinyl-substituted analogues, utilizing diastereoselective cyclopropanation reactions. Such syntheses involve key steps like cyclopropanation reactions of specific acrylates and dihydroindolones with ethyl (dimethyl sulfuranylidene) acetate, revealing the compound's role in facilitating the construction of intricate molecular architectures (Yong et al., 2007).
Coordination Chemistry and Luminescence
The compound and its related structures have shown significant applications in coordination chemistry, leading to the formation of novel metal-organic frameworks (MOFs). These MOFs exhibit unique properties such as luminescence, which can be harnessed for sensors and other applications. For example, pyridine-2,6-dicarboxylic acid, closely related in structure and reactivity, has been used to synthesize MOFs with Pr(III) and Eu(III), showcasing the potential for creating luminescent materials. These compounds, characterized by their structural uniqueness and luminescent properties, underscore the broad utility of pyridinyl-spiro compounds in designing materials with specific functionalities (Lirong Yang et al., 2012).
Heterocyclic Chemistry and Catalysis
Furthermore, the pyridinyl-spiro compounds serve as crucial intermediates in heterocyclic chemistry, enabling the synthesis of a diverse array of heterocyclic structures. These compounds are instrumental in catalyzing reactions that lead to the formation of pyridines and pyrazines, which are foundational structures in many pharmaceuticals and agrochemicals. The ability to catalyze such reactions not only underscores the importance of these compounds in synthetic chemistry but also highlights their potential in facilitating the development of new catalytic processes for the efficient synthesis of heterocycles (Ohashi et al., 2011).
Properties
IUPAC Name |
6-pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16(20)15-9-17(15)6-5-12-8-11(3-4-14(12)17)13-2-1-7-18-10-13/h1-4,7-8,10,15H,5-6,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRDPNPDKFVLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C(=O)O)C3=C1C=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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